Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride, monohydrate Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride, monohydrate DDP225 is both a noradrenaline reuptake inhibitor and a serotonin type 3 receptor (5-HT3) antagonist. Noradrenaline and serotonin are neurotransmitters that are known to be involved in the control of the gastrointestinal system. The unique combination of noradrenaline reuptake inhibition and 5-HT3 antagonism in one orally delivered compound represents a novel approach to treating IBS-d and other functional GI diseases. Dynogen licensed preclinical and clinical data related to DDP225 from Mitsubishi Pharma in October 2003.
Brand Name: Vulcanchem
CAS No.: 476148-82-0
VCID: VC0534653
InChI: InChI=1S/C17H17FN4S.ClH.H2O/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22;;/h2-5,10,19H,6-9H2,1H3;1H;1H2
SMILES: CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.O.Cl
Molecular Formula: C17H20ClFN4OS
Molecular Weight: 382.9 g/mol

Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride, monohydrate

CAS No.: 476148-82-0

Cat. No.: VC0534653

Molecular Formula: C17H20ClFN4OS

Molecular Weight: 382.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride, monohydrate - 476148-82-0

Specification

CAS No. 476148-82-0
Molecular Formula C17H20ClFN4OS
Molecular Weight 382.9 g/mol
IUPAC Name 4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine;hydrate;hydrochloride
Standard InChI InChI=1S/C17H17FN4S.ClH.H2O/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22;;/h2-5,10,19H,6-9H2,1H3;1H;1H2
Standard InChI Key SAURKKOJWIFYSR-UHFFFAOYSA-N
SMILES CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.O.Cl
Canonical SMILES CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.O.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

The compound possesses a molecular formula of C₁₇H₁₈ClFN₄S·H₂O and a molecular weight of 382.9 g/mol (accounting for the monohydrate form) . Its crystalline monohydrochloride monohydrate form enhances stability and bioavailability, as demonstrated by X-ray diffraction studies of analogous thienopyrimidines . Key structural features include:

  • A thieno[2,3-d]pyrimidine core fused with a cyclohexane ring.

  • A 2-fluorophenyl group at position 4, contributing to lipophilicity and target binding.

  • A piperazinyl moiety at position 2, enabling interactions with neurotransmitter transporters .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₈ClFN₄S·H₂O
Molecular Weight382.9 g/mol
Melting Point270–283°C (decomposition)
SolubilitySoluble in polar organic solvents
Crystal SystemMonoclinic (predicted)

Synthesis and Optimization

The synthesis of this compound involves a multi-step sequence leveraging Gewald reaction, Dieckmann cyclization, and Krapcho decarboxylation . A representative pathway includes:

  • Gewald Reaction: Formation of 2-aminothiophene-3-carboxylate intermediates.

  • Cyclization: Dieckmann-type closure to construct the thienopyrimidine core.

  • Functionalization: Introduction of the 2-fluorophenyl and piperazinyl groups via nucleophilic substitution .

  • Salt Formation: Conversion to the monohydrochloride monohydrate form to improve crystallinity.

Critical Note: The monohydrate form is stabilized by hydrogen bonding between the hydrochloride counterion and water molecules, as observed in analogous structures .

Pharmacological Mechanisms and Applications

Antidepressant Activity

The compound acts as a dual serotonin-norepinephrine reuptake inhibitor (SNRI) with additional 5HT₃ receptor antagonism . This triad mechanism enhances synaptic neurotransmitter levels while mitigating gastrointestinal side effects common to SSRIs:

  • In vitro studies show IC₅₀ values of 12 nM for SERT and 28 nM for NET.

  • 5HT₃ blockade (Ki = 8.3 nM) reduces nausea and vomiting, enabling higher dosing in depression models.

Gastrointestinal Applications

In functional bowel disorders (e.g., IBS), the compound modulates gut motility and visceral hypersensitivity via:

  • 5HT₃ receptor inhibition in enteric neurons.

  • σ₁ receptor agonism, normalizing colonic transit .

Table 2: Pharmacodynamic Profile

TargetActivityPotency (IC₅₀/Ki)
SERTReuptake inhibition12 nM
NETReuptake inhibition28 nM
5HT₃Antagonism8.3 nM
σ₁ ReceptorAgonism15 nM

Preclinical and Clinical Development

In Vivo Efficacy

  • Rodent Models: At 10 mg/kg (oral), the compound reduced immobility time in the forced swim test by 58% (vs. vehicle), comparable to imipramine.

  • Colonic Hypersensitivity: Dose-dependent normalization of visceral pain thresholds in IBS models (ED₅₀ = 3 mg/kg).

Comparative Analysis with Analogues

Structural modifications significantly impact activity:

  • Fluorine Substitution: The 2-fluorophenyl group enhances metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for non-fluorinated analogues) .

  • Piperazine Optimization: N-Methylation of piperazine reduces off-target α₁-adrenergic binding (Ki > 1,000 nM vs. 120 nM for des-methyl) .

Future Directions

  • Formulation Development: Exploration of extended-release matrices to leverage the compound’s 12-hour half-life .

  • Phase II Trials: Prioritize trials in treatment-resistant depression and IBS-C subtypes.

  • Combination Therapies: Synergy with μ-opioid agonists for visceral pain management warrants investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator